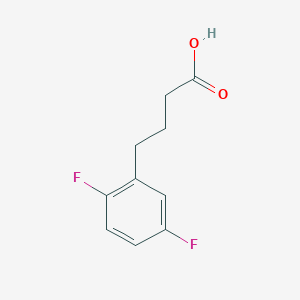

4-(2,5-Difluorophenyl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-difluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAQSNJATYPYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(2,5-Difluorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Strategic Importance in Medicinal Chemistry

Fluorine-containing organic molecules are of paramount importance in modern drug discovery.[1] The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.[1] 4-(2,5-Difluorophenyl)butanoic acid serves as a crucial building block in the synthesis of more complex, biologically active compounds.[1][2] Its most notable application is as a key intermediate in the production of the anti-diabetic drug, sitagliptin, a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] Several patented synthetic routes for sitagliptin rely on derivatives of this butanoic acid.[1][3][4][5][6]

Synthetic Pathways: A Two-Step Approach

A robust and widely employed method for the synthesis of this compound involves a two-step sequence: a Friedel-Crafts acylation followed by a reduction of the resulting keto acid. This classical strategy is particularly effective for the primary alkylation of arenes.[7]

Step 1: Friedel-Crafts Acylation of 1,4-Difluorobenzene

The initial step involves the electrophilic aromatic substitution reaction between 1,4-difluorobenzene and succinic anhydride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[8]

Mechanism Rationale: The Lewis acid catalyst, AlCl₃, coordinates with an oxygen atom of the succinic anhydride, polarizing the carbonyl group and generating a highly electrophilic acylium ion.[8][9] This acylium ion is then attacked by the electron-rich π-system of the 1,4-difluorobenzene ring. The fluorine atoms are deactivating ortho-, para-directors; however, the acylation proceeds to yield the desired keto acid, 4-(2,5-difluorobenzoyl)propanoic acid. Subsequent proton exchange restores the aromaticity of the ring.[9]

Caption: Friedel-Crafts acylation workflow.

Step 2: Reduction of the Keto Acid

The second step involves the reduction of the ketone functionality in 4-(2,5-difluorobenzoyl)propanoic acid to a methylene group, yielding the final product. Several reduction methods are available, each with its own advantages and substrate compatibility considerations.

2.2.1. Clemmensen Reduction

This classical method employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to reduce aryl-alkyl ketones to alkanes.[7][10][11][12][13] It is particularly effective for substrates that are stable in strongly acidic conditions.[12]

Mechanism Insights: The precise mechanism of the Clemmensen reduction is still debated due to its heterogeneous nature.[7][10][11] However, it is generally accepted to proceed via organozinc intermediates on the surface of the zinc catalyst.[10][12] Two proposed pathways are the carbanionic and carbenoid mechanisms.[10] Importantly, alcohols are not considered intermediates in this reaction.[10][12]

2.2.2. Wolff-Kishner Reduction

As a complementary method to the Clemmensen reduction, the Wolff-Kishner reduction is performed under strongly basic conditions, making it suitable for acid-sensitive substrates.[12][14][15][16] The reaction involves the formation of a hydrazone intermediate from the ketone and hydrazine (N₂H₄), followed by deprotonation and elimination of nitrogen gas in the presence of a strong base like potassium hydroxide (KOH) at elevated temperatures.[14][15][17]

Causality in Procedural Steps: The high temperatures required are facilitated by using a high-boiling solvent such as ethylene glycol.[14][15] A modification developed by Huang Minlon involves distilling off water and excess hydrazine after hydrazone formation, which can lead to shorter reaction times and improved yields.[17]

2.2.3. Catalytic Hydrogenation

A milder and often more environmentally friendly alternative is catalytic hydrogenation.[18] This method typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas) to reduce the ketone to an alcohol, which can then be further reduced or the reaction conditions can be controlled to directly yield the alkane.[19][20][21][22] This method is advantageous for its selectivity and compatibility with a wider range of functional groups.[19]

Caption: Comparison of reduction methodologies.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier |

| 1,4-Difluorobenzene | >99% | Sigma-Aldrich |

| Succinic anhydride | >95% | Fisher Scientific |

| Anhydrous Aluminum Chloride | Reagent grade | Sigma-Aldrich |

| Zinc Amalgam (Zn(Hg)) | N/A | Prepared in situ |

| Concentrated Hydrochloric Acid | 37% | VWR |

| Dichloromethane (DCM) | ACS grade | Fisher Scientific |

| Diethyl ether | ACS grade | VWR |

| Sodium Sulfate (anhydrous) | ACS grade | Sigma-Aldrich |

| Deuterated Solvents (e.g., CDCl₃, DMSO-d₆) | 99.8% atom D | Cambridge Isotope Laboratories |

Step-by-Step Synthesis

Step 1: Synthesis of 4-(2,5-Difluorobenzoyl)propanoic acid (Friedel-Crafts Acylation)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 eq.).[23]

-

Solvent Addition: Add dry dichloromethane (DCM) under a nitrogen atmosphere.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add succinic anhydride (1.1 eq.) portion-wise, followed by the slow, dropwise addition of 1,4-difluorobenzene (1.0 eq.).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Step 2: Synthesis of this compound (Clemmensen Reduction)

-

Amalgam Preparation: In a fume hood, prepare zinc amalgam by carefully adding mercury (Hg) to zinc dust (Zn) and shaking for 5-10 minutes.

-

Reaction Setup: To a round-bottom flask containing the prepared zinc amalgam, add water, concentrated hydrochloric acid, and toluene.

-

Substrate Addition: Add 4-(2,5-difluorobenzoyl)propanoic acid (1.0 eq.) to the flask.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Add additional portions of concentrated HCl periodically during the reflux.

-

Workup: After cooling to room temperature, separate the organic layer.

-

Extraction: Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be further purified by column chromatography or recrystallization.

Safety Precautions

-

Anhydrous Aluminum Chloride: Reacts violently with water, releasing toxic HCl gas. Handle in a dry environment, such as a fume hood or glove box.[23] Wear appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a fire-retardant lab coat.[23] In case of a spill, do not use water; cover with dry sand.[23][24]

-

1,4-Difluorobenzene: Highly flammable liquid and vapor.[25][26][27] Keep away from heat, sparks, and open flames.[25][27] Use with adequate ventilation and ground all equipment to prevent static discharge.[25][26]

-

Succinic Anhydride: Causes severe skin burns and eye damage.[28] May cause allergy or asthma symptoms if inhaled.[28] Handle in a well-ventilated area or under a chemical fume hood.[29]

-

Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Always wear appropriate PPE and handle in a fume hood.

-

Mercury (for Zn(Hg) amalgam): Highly toxic. Handle with extreme care and follow all institutional safety protocols for heavy metals.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation.[30] In the ¹H NMR spectrum, expect to see characteristic signals for the aromatic protons, the methylene protons of the butyric acid chain, and the carboxylic acid proton. The aromatic region will show complex splitting patterns due to H-H and H-F couplings.[31] In the ¹³C NMR spectrum, distinct signals for the aromatic carbons (with C-F couplings), the methylene carbons, and the carbonyl carbon of the carboxylic acid will be observed.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[30] Key characteristic absorptions include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (around 1700 cm⁻¹), and C-F stretching vibrations in the fingerprint region (around 1100-1300 cm⁻¹).[32]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[30] The molecular ion peak ([M]⁺) should correspond to the calculated molecular weight of C₁₀H₁₀F₂O₂.

Expected Characterization Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.5-12.0 (br s, 1H, COOH), ~6.8-7.1 (m, 3H, Ar-H), ~2.6-2.8 (t, 2H, Ar-CH₂), ~2.3-2.5 (t, 2H, CH₂-COOH), ~1.9-2.1 (p, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~179 (C=O), ~155-160 (dd, J = 245, 12 Hz, C-F), ~115-120 (m, Ar-C), ~35 (Ar-CH₂), ~30 (CH₂-COOH), ~25 (-CH₂-CH₂-CH₂-) |

| IR (KBr, cm⁻¹) | ν: ~2950 (br, O-H), ~1705 (s, C=O), ~1500, 1430 (Ar C=C), ~1250, 1180 (C-F) |

| Mass Spec (EI) | m/z (%): 200 ([M]⁺), and other characteristic fragment ions. |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency.

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the rationale behind the chosen synthetic route and the principles of the analytical techniques employed, researchers can confidently and safely produce and validate this important pharmaceutical intermediate. The provided protocols and safety information are intended to serve as a foundation for further research and development in this area.

References

-

Clemmensen reduction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

- Ley, S. V., & Stewart-Liddon, A. J. P. (2007). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 3, 21.

-

Clemmensen Reduction reaction. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]

-

Clemmensen Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

- Chase, P. A., Welch, G. C., Jurca, T., & Stephan, D. W. (2007). Enabling Catalytic Ketone Hydrogenation by Frustrated Lewis Pairs. Journal of the American Chemical Society, 129(12), 3658–3659.

-

Clemmensen Reduction – Mechanism, Reaction & Applications. (n.d.). Allen Overseas. Retrieved January 19, 2026, from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

-

University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Aluminum Chloride. Retrieved from [Link]

- de Vries, J. G. (2018). Catalytic Hydrogenation of Ketones.

- Phan, N. T. S., & Styring, P. (2007). Highly efficient and selective aqueous phase hydrogenation of aryl ketones, aldehydes, furfural and levulinic acid and its ethyl ester catalyzed by phosphine oxide-decorated polymer immobilized ionic liquid-stabilized ruthenium nanoparticles. Green Chemistry, 9(10), 1053-1057.

-

Southern Utah University. (n.d.). Chemical Protocols (ERM): Aluminum Chloride (Anhydrous). Retrieved from [Link]

-

GAC Chemical. (n.d.). ALUMINUM CHLORIDE STORAGE AND HANDLING. Retrieved from [Link]

-

Arizona State University. (n.d.). Standard Operating Procedure: Aluminum chloride. Retrieved from [Link]

- Casey, C. P., & Guan, H. (2004). Catalytic Hydrogenation of Ketones and Aldehydes.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Difluorobenzene, 99+%. Retrieved from [Link]

-

Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications. (n.d.). Retrieved January 19, 2026, from [Link]

-

butanoic acid, 4-[(4-fluorophenyl)amino]-4-oxo-, 2-[(E)-(2,4-dichlorophenyl)methylidene]hydrazide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

-

(R)-3-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid. (n.d.). Molsyns.com. Retrieved January 19, 2026, from [Link]

-

Ashenhurst, J. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Retrieved from [Link]

-

Wolff–Kishner reduction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016, May 2). Chemistry Stack Exchange. Retrieved from [Link]

-

Vutturi, A. V. (n.d.). WOLFF KISHNER REDUCTION | EXPLANATION. ADICHEMISTRY. Retrieved January 19, 2026, from [Link]

-

Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Retrieved January 19, 2026, from [Link]

- CN101462931A - Method for acylating fluorobenzene. (n.d.). Google Patents.

- Sreenivasulu, K., Chaudhari, P. S., Achanta, S., Sud, A., Dahanukar, V., Cobley, C. J., Llewellyn-Beard, F., & Bandichhor, R. (2020). Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Chemistry, an Asian journal, 15(10), 1605–1608.

-

Synthesis of (R)‐3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- Užarević, K., Stolar, T., Bjelopetrović, A., & Halasz, I. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1438–1446.

-

What will be the product of following Wolf-kishner reduction? (2020, April 29). Chemistry Stack Exchange. Retrieved from [Link]

-

This compound 100mg. (n.d.). Dana Bioscience. Retrieved January 19, 2026, from [Link]

-

Wolff-Kishner Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

- Tiekink, E. R. T., & Jotani, M. M. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1227.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. (R)-3-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid | molsyns.com [molsyns.com]

- 4. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]

- 5. Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. science-revision.co.uk [science-revision.co.uk]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. byjus.com [byjus.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Clemmensen Reduction [organic-chemistry.org]

- 13. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. adichemistry.com [adichemistry.com]

- 16. Wolff-Kishner Reduction [organic-chemistry.org]

- 17. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Highly efficient and selective aqueous phase hydrogenation of aryl ketones, aldehydes, furfural and levulinic acid and its ethyl ester catalyzed by ph ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00205A [pubs.rsc.org]

- 22. DE60102239T2 - CATALYTIC HYDROGENATION OF KETONES AND ALDEHYDES - Google Patents [patents.google.com]

- 23. Aluminum Chloride (Anhydrous) - Chemical Protocols (ERM) - SUU [suu.edu]

- 24. nj.gov [nj.gov]

- 25. fishersci.com [fishersci.com]

- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 27. echemi.com [echemi.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. fishersci.com [fishersci.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid [mdpi.com]

physicochemical properties of 4-(2,5-Difluorophenyl)butanoic acid

An In-depth Technical Guide: Physicochemical Properties of 4-(2,5-Difluorophenyl)butanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a crucial chemical intermediate whose structural motifs are of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a key precursor in the synthesis of complex, biologically active molecules, most notably the anti-diabetic drug sitagliptin.[1] The strategic incorporation of fluorine atoms into the phenyl ring dramatically influences the molecule's physicochemical properties, which in turn affects its reactivity, bioavailability, and metabolic stability in derivative compounds.[1] This guide provides a comprehensive overview of the core . It details the established, authoritative experimental protocols for their determination, explains the scientific principles behind these methods, and offers expert insights into data interpretation. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively handle, analyze, and utilize this compound in a research and development setting.

Introduction and Strategic Importance in Drug Discovery

The landscape of modern medicinal chemistry is increasingly reliant on the use of fluorinated compounds. The introduction of fluorine into an organic molecule can profoundly alter its properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound exemplifies a versatile molecular scaffold that combines a difluorinated aromatic ring with a flexible butanoic acid chain. This combination makes it an invaluable building block for creating high-value pharmaceuticals.[1]

Its most prominent application is as a key intermediate in several patented synthetic routes for sitagliptin, a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme used for treating type 2 diabetes.[1] A derivative, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid, serves as a critical chiral intermediate in this process.[1][2][3] Understanding the fundamental physicochemical properties of the parent acid is therefore not merely an academic exercise; it is a prerequisite for process optimization, quality control, and the rational design of new synthetic pathways. This document serves as a technical resource, detailing the essential properties of this compound and the robust methodologies for their empirical determination.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The key identifiers and basic properties for this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 899350-25-5 | |

| Molecular Formula | C₁₀H₁₀F₂O₂ | |

| Molecular Weight | 200.18 g/mol | |

| Physical Form | Powder | |

| InChI Key | YOAQSNJATYPYII-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=C(C=C1F)CCC(=O)O)F | N/A |

| Structure |  | N/A |

Summary of Physicochemical Characteristics

While specific experimental data for this compound is not widely published in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from analogous compounds. This section summarizes these expected characteristics, which are further explored through the detailed experimental protocols in Section 4.

| Physicochemical Property | Predicted/Expected Value or Characteristic | Rationale & Comparative Data |

| Melting Point (°C) | Crystalline solid with a distinct melting range. | The presence of a carboxylic acid and an aromatic ring facilitates strong intermolecular interactions (hydrogen bonding and π-stacking), characteristic of a solid. A related dichlorophenyl derivative melts at 155-156 °C.[4] |

| Boiling Point (°C) | Decomposes before boiling at atmospheric pressure. | Carboxylic acids with this molecular weight often decompose at high temperatures. Boiling would only be feasible under a high vacuum. |

| Aqueous Solubility | Sparingly soluble. | The molecule is amphipathic, with a polar carboxylic acid head and a nonpolar difluorophenylbutane tail. The "like dissolves like" principle suggests low solubility in water but higher solubility in polar organic solvents.[5] |

| pKa | ~4.2 - 4.6 | The pKa of unsubstituted butanoic acid is 4.82.[6] The two electron-withdrawing fluorine atoms on the phenyl ring will stabilize the carboxylate anion, increasing the acidity and thus lowering the pKa. A predicted pKa for a similar trifluoro-substituted butanoic acid derivative is 4.30.[7] |

Experimental Determination of Physicochemical Properties

This section provides authoritative, field-proven protocols for determining the key . The causality behind experimental choices is explained to ensure robust and reproducible results.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C).[8] The presence of impurities typically lowers the melting point and broadens the melting range.[8][9] The capillary method is a standard and reliable technique for this determination.[10]

Expertise & Causality: A two-stage heating process is standard practice for efficiency and accuracy. A rapid initial heating provides an approximate melting point, while a second, slower determination (1-2°C/min) ensures thermal equilibrium between the sample, the heating block, and the thermometer, yielding a precise measurement.[11]

Experimental Protocol: Capillary Method

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount of the crystalline solid on a watch glass.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt unit).

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C per minute) to find the approximate melting temperature.[11]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample.

-

Measurement: Begin heating again at a slow rate of 1-2°C per minute.

-

Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

Data Interpretation: A sharp melting range (e.g., 1-2°C) is indicative of high purity. A broad or depressed range suggests the presence of impurities.

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Solubility Determination (Shake-Flask Method)

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[12][13] The "shake-flask" method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[14][15] It involves agitating an excess of the solid with the solvent until equilibrium is reached.[15]

Expertise & Causality: Using a surplus of the solid is critical to ensure that the final solution is genuinely saturated.[15] The agitation period (typically 24-48 hours) is necessary to allow the system to reach thermodynamic equilibrium. Temperature control is paramount, as solubility is highly temperature-dependent.[12] Subsequent filtration must be done carefully to avoid cooling, which could cause precipitation and lead to an underestimation of solubility.

Experimental Protocol: Shake-Flask Method

-

Preparation: To a series of vials, add a precisely measured volume of the desired solvent (e.g., 10 mL of water, ethanol, octanol). Maintain the vials at a constant temperature (e.g., 25°C) in a shaking water bath.

-

Solute Addition: Add an excess amount of this compound to each vial. The amount should be sufficient to ensure that undissolved solid remains visible after equilibration.

-

Equilibration: Seal the vials and agitate them in the temperature-controlled shaker for a set period (e.g., 24 or 48 hours) until equilibrium is achieved.

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved micro-particles.

-

Analysis: Accurately dilute the filtered aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For a carboxylic acid, it represents the pH at which the protonated (acidic) and deprotonated (carboxylate) forms are present in equal concentrations.[14][16] Potentiometric titration is a highly precise and straightforward method where the pH of a solution of the acid is monitored as a titrant (a strong base) is added incrementally.[14][17] The pKa corresponds to the pH at the half-equivalence point.[16]

Expertise & Causality: A calibrated pH meter is essential for accurate measurements. The titrant must be a strong base (e.g., NaOH) to ensure a sharp inflection point at equivalence. The solution should be stirred constantly to ensure homogeneity. The pKa is determined from the half-equivalence point because, at this stage, [Acid] = [Conjugate Base], and according to the Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])), the log term becomes zero, thus pH = pKa.

Experimental Protocol: Potentiometric Titration

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

-

Apparatus Setup: Place the solution in a beaker with a magnetic stir bar. Immerse a calibrated combination pH electrode in the solution.

-

Titration: Begin stirring the solution. Add a standardized strong base solution (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue well past the equivalence point (the point of steepest pH change).

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point (V_eq), which is the inflection point of the sigmoid curve. This can be found visually or by calculating the first derivative (ΔpH/ΔV).

-

Calculate the half-equivalence point volume (V_half-eq = V_eq / 2).

-

The pKa is the pH value on the titration curve that corresponds to the V_half-eq.[14]

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. (R)-3-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid | molsyns.com [molsyns.com]

- 3. omsynth.com [omsynth.com]

- 4. mdpi.com [mdpi.com]

- 5. education.com [education.com]

- 6. Butyric acid - Wikipedia [en.wikipedia.org]

- 7. Cas 486460-00-8,BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID | lookchem [lookchem.com]

- 8. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. westlab.com [westlab.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. byjus.com [byjus.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

A Technical Guide to 4-(2,5-Difluorophenyl)butanoic Acid: Synthesis, Applications, and Procurement

This in-depth technical guide provides a comprehensive overview of 4-(2,5-difluorophenyl)butanoic acid, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering critical information on its chemical properties, a detailed synthesis protocol, and a survey of its primary applications and commercial suppliers.

Core Properties of this compound

This compound is a carboxylic acid derivative containing a difluorinated phenyl ring. The presence of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of a molecule, often leading to enhanced metabolic stability and increased binding affinity to target proteins. This makes it a valuable building block in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 899350-25-5 | [1][2][3][4] |

| Molecular Formula | C10H10F2O2 | [2] |

| Molecular Weight | 200.18 g/mol | [2] |

| Physical Form | Powder | |

| Purity | ≥95% | [2][3] |

| Storage Temperature | Room Temperature |

Synthesis of this compound: A Step-by-Step Protocol

The following is a representative synthetic route for the preparation of this compound. This multi-step process is designed to be robust and scalable for laboratory settings.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of 1,4-Difluorobenzene

-

To a stirred solution of 1,4-difluorobenzene in a suitable solvent (e.g., dichloromethane) at 0°C, add a Lewis acid catalyst such as aluminum chloride.

-

Slowly add succinic anhydride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid intermediate.

Step 2: Clemmensen Reduction of the Keto-Acid

-

Prepare a zinc amalgam by treating zinc granules with a mercuric chloride solution.

-

Add the crude keto-acid from Step 1 to a mixture of the zinc amalgam, concentrated hydrochloric acid, and a water-immiscible organic solvent (e.g., toluene).

-

Heat the mixture to reflux and stir vigorously for several hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and separate the organic layer.

-

Extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. One notable application is in the development of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), which are involved in glucose metabolism. The difluorophenyl group can enhance the potency and selectivity of these inhibitors.

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The following table provides a non-exhaustive list of potential vendors. It is recommended to contact the suppliers directly for the most up-to-date information on availability and pricing.

| Supplier | Website |

| Sigma-Aldrich | |

| Benchchem | |

| Fluorochem | |

| Dana Bioscience | [Link] |

| BLDpharm |

References

-

Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:899350-25-5. [Link]

-

Om Drug (India) Pvt. Ltd. (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic Acid. [Link]

-

Jiangsu Ark Xenon Material Technology Co., Ltd. This compound. [Link]

-

Dana Bioscience. This compound 100mg. [Link]

-

Molsyns. (R)-3-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid. [Link]

Sources

spectroscopic data (NMR, MS, IR) of 4-(2,5-Difluorophenyl)butanoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2,5-Difluorophenyl)butanoic Acid

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the compound this compound. As a crucial building block in pharmaceutical synthesis, particularly as an intermediate for the anti-diabetic drug sitagliptin, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and drug development professionals.[1] This document outlines the theoretical principles, standard experimental protocols, and detailed interpretation of the expected spectral features of the title compound. The insights provided herein are synthesized from established spectroscopic principles and data from analogous structures to serve as a reliable reference for identity confirmation, purity assessment, and quality control.

Introduction and Significance

This compound (Molecular Formula: C₁₀H₁₀F₂O₂, Molecular Weight: 200.18 g/mol ) is a fluorinated carboxylic acid derivative of significant interest in medicinal chemistry.[1] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, often leading to enhanced metabolic stability, improved binding affinity, and better membrane permeability.[1] The primary importance of this compound lies in its role as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Most notably, it is a precursor in several patented synthetic routes for sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[1]

Given its role in pharmaceutical manufacturing, the unambiguous structural confirmation and purity analysis of this intermediate are critical. This guide is designed to provide a detailed roadmap for its characterization using the three most common spectroscopic techniques in organic chemistry: NMR, MS, and IR.

Molecular Structure and Spectroscopic Blueprint

The structure of this compound combines a flexible aliphatic carboxylic acid chain with a rigid, electron-deficient difluorinated aromatic ring. Each part of the molecule contributes unique and identifiable signals in its various spectra.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a full picture of the carbon skeleton, proton environments, and fluorine substituents.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting its ¹H and ¹³C signals to 0.00 ppm.[2]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 2 seconds. Process with a line broadening of 0.3 Hz.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain signal phase information (CH₃/CH vs. CH₂).

-

¹⁹F NMR: Acquire with proton decoupling to simplify the spectrum to two singlets, or without decoupling to observe H-F couplings.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show four distinct regions corresponding to the aromatic, aliphatic, and carboxylic acid protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Comments |

| -COOH | ~12.0 (in DMSO-d₆) | Broad Singlet (br s) | 1H | Chemical shift is concentration-dependent and this proton readily exchanges. |

| Ar-H (H3', H4', H6') | 7.10 - 7.40 | Complex Multiplet (m) | 3H | The signals are complex due to H-H and H-F spin-spin coupling. |

| -CH₂ -Ar (C4-H) | ~2.70 | Triplet (t) | 2H | Benzylic position, deshielded by the aromatic ring. Coupled to C3-H₂. |

| -CH₂ -COOH (C2-H) | ~2.40 | Triplet (t) | 2H | Alpha to the carbonyl group, deshielded. Coupled to C3-H₂. |

| -CH₂-CH₂ -CH₂- | ~1.95 | Quintet (quint) | 2H | Coupled to both adjacent CH₂ groups (C2-H₂ and C4-H₂). |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, as the two fluorinated aromatic carbons are non-equivalent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Comments |

| C =O (C1) | ~174 | Typical for a carboxylic acid carbonyl carbon. |

| C -F (C2', C5') | 155 - 160 | Large C-F coupling (¹JCF ≈ 240-250 Hz) splits these signals into doublets. |

| C -Ar (C1') | ~132 | Quaternary carbon attached to the alkyl chain. Will appear as a triplet due to coupling with two fluorine atoms. |

| Ar-C H | 115 - 120 | Aromatic CH carbons. Will appear as doublets or doublet of doublets due to C-F coupling. |

| -C H₂-Ar (C4) | ~34 | Benzylic carbon. |

| -C H₂-COOH (C2) | ~30 | Carbon alpha to the carbonyl. |

| -CH₂-C H₂-CH₂- (C3) | ~25 | Central methylene carbon of the aliphatic chain. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation patterns, which act as a molecular fingerprint.

Experimental Protocol: MS Data Acquisition

Caption: A generalized workflow for Mass Spectrometry analysis.

-

Ionization Method:

-

Electrospray Ionization (ESI): A soft ionization technique ideal for determining the accurate mass. The sample is typically analyzed in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Electron Ionization (EI): A high-energy technique that causes extensive fragmentation, providing structural information.

-

-

Mass Analyzer: A high-resolution analyzer such as Time-of-Flight (TOF) or Orbitrap is used for accurate mass measurements, allowing for molecular formula confirmation.

Predicted Data Interpretation and Fragmentation

-

Molecular Ion: In ESI negative mode, the base peak is expected at m/z 200.18 -> 199.06 for the [M-H]⁻ ion. In EI, a molecular ion peak [M]⁺• would be observed at m/z 200.

-

Key Fragments (EI): The fragmentation pattern is dictated by the most stable carbocations and radical cations that can be formed.

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization (EI).

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 200 | [C₁₀H₁₀F₂O₂]⁺• | Molecular Ion (M⁺•) |

| 183 | [C₁₀H₉F₂O]⁺ | Loss of hydroxyl radical (•OH) |

| 156 | [C₉H₁₀F₂]⁺• | Loss of carbon dioxide (CO₂) |

| 128 | [C₇H₆F₂]⁺• | Benzylic cleavage with loss of propanoic acid radical |

| 113 | [C₆H₃F₂]⁺ | Difluorophenyl cation |

| 87 | [C₄H₇O₂]⁺ | McLafferty rearrangement product radical cation.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups in a molecule.

Experimental Protocol: IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is the most common and convenient method, requiring only a small amount of solid sample placed directly on the crystal.

-

Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

-

Background: A background spectrum of the clean ATR crystal is taken before the sample is analyzed to remove atmospheric (CO₂, H₂O) absorptions.

Predicted Data Interpretation

The IR spectrum is dominated by absorptions from the carboxylic acid and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid and is a key identifying feature.[4][5][6][7] |

| 3080 - 3010 | C-H stretch (Aromatic) | Medium | Absorptions for sp² C-H bonds.[6] |

| 2980 - 2850 | C-H stretch (Aliphatic) | Medium | Absorptions for sp³ C-H bonds from the butanoyl chain.[6] |

| 1725 - 1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp | A very intense absorption characteristic of a carbonyl group in a saturated carboxylic acid.[4][5][7] |

| ~1600, ~1475 | C=C stretch (Aromatic) | Medium | Characteristic skeletal vibrations of the phenyl ring. |

| 1300 - 1200 | C-O stretch | Strong | Coupled C-O stretching and O-H bending vibrations. |

| 1250 - 1100 | C-F stretch | Strong | Intense absorptions typical for aryl fluorides. |

Conclusion

The structural identity of this compound can be unequivocally confirmed through a synergistic application of NMR, MS, and IR spectroscopy. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework, with characteristic shifts and couplings confirming the connectivity of the difluorophenyl ring and the butanoic acid chain. Mass spectrometry validates the molecular weight and offers a unique fragmentation fingerprint for identity confirmation. Finally, IR spectroscopy provides rapid verification of the essential carboxylic acid and aromatic functional groups. The predicted data and protocols in this guide serve as an authoritative benchmark for the analysis of this important pharmaceutical intermediate, ensuring quality and consistency in drug development and manufacturing.

References

-

PubChem. 4-(2-((1R)-1-(((4-chlorophenyl)sulfonyl)-2,5-difluoroanilino)ethyl)-5-fluorophenyl)butanoic acid. Available at: [Link]

-

Molsyns. (R)-3-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid. Available at: [Link]

-

PubMed. Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of butanoic acid. Available at: [Link]

-

ResearchGate. Synthesis of (R)‐3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Available at: [Link]

-

AWS. Composition of butanoic acid determined by IR spectroscopy. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

SpectraBase. butanoic acid, 4-[(4-fluorophenyl)amino]-4-oxo-, 2-[(E)-(2,4-dichlorophenyl)methylidene]hydrazide - 1H NMR Spectrum. Available at: [Link]

-

Dana Bioscience. This compound 100mg. Available at: [Link]

-

SpectraBase. butanoic acid, 4-[(4-fluorophenyl)amino]-4-oxo-, 2-[(E)-(2,4-dichlorophenyl)methylidene]hydrazide - 13C NMR Chemical Shifts. Available at: [Link]

-

MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Available at: [Link]

-

PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Available at: [Link]

-

ResearchGate. (PDF) FTIR Spectroscopy Analysis of Butanoic Acid. Available at: [Link]

-

Doc Brown's Chemistry. 1H NMR spectrum of butanoic acid. Available at: [Link]

-

Doc Brown's Chemistry. Mass spectrum of butanoic acid. Available at: [Link]

-

BMRB. Butyric Acid at BMRB. Available at: [Link]

-

Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Available at: [Link]

Sources

- 1. This compound | 899350-25-5 | Benchchem [benchchem.com]

- 2. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

solubility of 4-(2,5-Difluorophenyl)butanoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(2,5-Difluorophenyl)butanoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Solubility as a Cornerstone of Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its journey from a laboratory curiosity to a viable therapeutic agent. It is a parameter that profoundly influences bioavailability, manufacturability, and the ultimate clinical efficacy of a drug product. Poor aqueous solubility is a well-documented hurdle in drug discovery, but an often-underestimated challenge is the characterization of solubility in organic solvents. This latter aspect is paramount for chemical synthesis, purification, formulation, and the development of analytical methods.

This guide provides a comprehensive technical overview of the solubility of a specific molecule of interest: this compound. This compound, featuring a difluorinated phenyl ring and a butanoic acid chain, presents a unique combination of polar and non-polar characteristics. Understanding its interaction with various organic solvents is not merely an academic exercise; it is a foundational requirement for any researcher, scientist, or drug development professional working with this or structurally related compounds.

We will move beyond a simple tabulation of data. Instead, this document will delve into the why and how—the theoretical underpinnings of solubility, the practical methodologies for its determination, and the interpretation of these results in a drug development context. The protocols and insights provided herein are designed to be self-validating, grounded in established scientific principles, and extensively referenced to authoritative sources.

Part 1: Physicochemical Profile of this compound

To understand the solubility of a compound, we must first understand the molecule itself. The structure of this compound is characterized by a balance of hydrophobicity, driven by the difluorophenyl ring, and hydrophilicity, provided by the carboxylic acid group.

-

Chemical Structure:

-

Aromatic System: The phenyl ring is electron-deficient due to the presence of two highly electronegative fluorine atoms. These fluorine substitutions increase the molecule's lipophilicity and can influence intermolecular interactions such as π-stacking.

-

Carboxylic Acid Moiety: This functional group is a hydrogen bond donor and acceptor, contributing to the molecule's polarity and its ability to interact with protic and polar aprotic solvents. It also confers acidic properties.

-

-

Key Physicochemical Parameters (Predicted and Experimental): A precise experimental determination of all parameters for this specific molecule is not always available in public literature. Therefore, a combination of experimental data for analogous compounds and validated computational predictions is often employed in early-stage development.

| Parameter | Predicted/Estimated Value | Significance in Solubility |

| Molecular Weight | 200.17 g/mol | Influences the energy required to disrupt the crystal lattice. |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Indicates a preference for lipophilic environments. A higher logP generally suggests better solubility in non-polar organic solvents. |

| pKa (Acid Dissociation Constant) | ~4.5 - 4.8 | Determines the ionization state of the molecule at a given pH. The non-ionized (acidic) form is generally more soluble in organic solvents. |

| Melting Point | Not readily available | A high melting point often correlates with strong crystal lattice energy, which must be overcome by solvent-solute interactions, thus indicating lower solubility. |

Part 2: Theoretical Framework for Solubility

The principle of "like dissolves like" is a foundational concept, but a more nuanced understanding is required for scientific application. The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the solution. This process can be broken down into three key energetic steps:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Cavitation Energy: The energy required to create a space or cavity in the solvent for the solute molecule.

-

Solvation Energy: The energy released when the solute molecule forms new interactions with the solvent molecules.

A compound dissolves when the solvation energy is sufficient to overcome the crystal lattice energy and the cavitation energy.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. HSP theory separates the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from the formation of hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent can be calculated, and a smaller Ra value generally indicates higher solubility.

Part 3: Experimental Determination of Solubility

Accurate and reproducible measurement of solubility is crucial. The two primary types of solubility assays are kinetic and equilibrium.

Kinetic Solubility Measurement

This method provides a rapid assessment of solubility under non-equilibrium conditions, often used in high-throughput screening. It measures the concentration at which a compound, added from a concentrated DMSO stock, begins to precipitate in an aqueous or organic medium.

Equilibrium Solubility Measurement (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Detailed Protocol: Equilibrium Solubility in Organic Solvents

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of inert glass vials (e.g., 10 mg per vial).

-

Add a precise volume (e.g., 1 mL) of the selected organic solvent to each vial. Solvents should span a range of polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated. Visual inspection should confirm the presence of undissolved solid at the end of the equilibration period.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mmol/L.

-

Workflow Diagram: Equilibrium Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Part 4: Expected Solubility Profile and Discussion

While a comprehensive public database for the solubility of this compound is not available, we can predict its behavior based on its structure and the principles discussed. The following table presents an illustrative solubility profile that a researcher might expect to find, categorized by solvent type.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Interaction |

| Non-Polar | Heptane, Cyclohexane | Very Low | The high polarity of the carboxylic acid group is incompatible with the non-polar nature of these solvents. |

| Aromatic | Toluene | Low to Moderate | The difluorophenyl ring can engage in π-π stacking with the toluene ring, but the polar carboxylic acid limits overall solubility. |

| Halogenated | Dichloromethane (DCM) | Moderate | DCM has a moderate dipole moment and can act as a weak hydrogen bond acceptor, interacting with the carboxylic acid. |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | THF is a polar aprotic solvent with a strong hydrogen bond accepting oxygen atom that can interact favorably with the carboxylic acid proton. |

| Esters | Ethyl Acetate | Moderate to High | Ethyl acetate is a good hydrogen bond acceptor and has a moderate polarity, allowing it to solvate both the polar and non-polar parts of the molecule. |

| Ketones | Acetone | High | Acetone is a polar aprotic solvent with a strong dipole moment and is an effective hydrogen bond acceptor. |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Very High | These protic solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a highly polar solvent and a very strong hydrogen bond acceptor, making it an excellent solvent for many carboxylic acids. |

Logical Relationship Diagram: Factors Influencing Solubility

Caption: Key factors governing the solubility of an API.

Part 5: Conclusion and Future Directions

The is a multifaceted property governed by a delicate interplay between its intrinsic physicochemical characteristics and the nature of the solvent. While direct, comprehensive data may be sparse, a combination of theoretical prediction, understanding of intermolecular forces, and rigorous experimental determination via methods like the shake-flask protocol provides a robust framework for its characterization.

For drug development professionals, this understanding is actionable. It informs decisions on reaction solvent selection for synthesis, solvent systems for chromatographic purification, and the choice of excipients and vehicles for formulation. Future work should focus on building a comprehensive, publicly available database of solubility for this and other key pharmaceutical building blocks, leveraging both experimental data and advanced computational models to accelerate drug development timelines.

References

-

Hansen Solubility Parameters: A User's Handbook. Hansen, C. M. (2007). CRC Press. [Link]

-

Strategic Approaches to Solubility Enhancement. Williams, H. D., et al. (2013). Pharmaceutical Research. A comprehensive review of techniques to improve drug solubility. [Link]

-

The Shake Flask Method for Solubility Determination. Avdeef, A. (2003). In: Absorption and Drug Development. A detailed guide on the theory and practice of the gold-standard solubility assay. [Link]

-

Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). (2015). Provides the regulatory framework for validating analytical methods like HPLC used in solubility quantification. [Link]

Introduction: The Strategic Importance of Fluorinated Scaffolds

An In-depth Technical Guide to 4-(2,5-Difluorophenyl)butanoic Acid: A Core Chemical Intermediate

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to enhance pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within this context, this compound has emerged as a pivotal chemical intermediate, valued for its role as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3]

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, critical applications, and safety protocols, offering field-proven insights into its handling and utilization.

Synthesis Pathway: A Two-Step Approach to a Key Intermediate

The most common and industrially relevant synthesis of this compound is a robust two-step process. This pathway begins with a Friedel-Crafts acylation reaction, followed by a reduction of the resulting keto group. This sequence is a classic strategy for the alkylation of arenes, circumventing the potential for carbocation rearrangements that can plague direct Friedel-Crafts alkylations.[4]

Step 1: Friedel-Crafts Acylation

The initial step involves the electrophilic aromatic substitution reaction between 1,4-difluorobenzene and succinic anhydride.[5] This reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the succinic anhydride to form a highly reactive acylium ion electrophile.[6] The electron-rich difluorobenzene ring then attacks this electrophile, leading to the formation of 4-(2,5-difluorophenyl)-4-oxobutanoic acid.

Causality Behind Experimental Choices:

-

Choice of Acylating Agent: Succinic anhydride is used instead of an acyl chloride because it is less corrosive, easier to handle, and introduces the required four-carbon chain with a terminal carboxylic acid in a single step.[6]

-

Lewis Acid Catalyst: Aluminum chloride is a powerful and cost-effective Lewis acid that efficiently generates the acylium ion needed for the reaction to proceed.[5]

-

Solvent: A non-polar, inert solvent such as dichloromethane or 1,2-dichloroethane is typically used to facilitate the reaction while not interfering with the highly reactive intermediates.

Experimental Protocol: Synthesis of 4-(2,5-Difluorophenyl)-4-oxobutanoic acid

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is assembled.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and an anhydrous solvent (e.g., dichloromethane). The mixture is cooled in an ice bath.

-

Addition of Reactants: A solution of 1,4-difluorobenzene (1.0 eq.) and succinic anhydride (1.1 eq.) in the same anhydrous solvent is added dropwise to the cooled AlCl₃ suspension with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the starting materials are consumed (monitored by TLC or GC).

-

Workup: The reaction mixture is cooled and then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with additional solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Step 2: Reduction of the Keto Group

The second step is the reduction of the carbonyl (keto) group of the intermediate to a methylene group (CH₂). The Clemmensen reduction is particularly effective for this transformation, especially for aryl-alkyl ketones that are stable in strongly acidic conditions.[4][7] This reaction utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[8]

Causality Behind Experimental Choices:

-

Choice of Reduction Method: The Clemmensen reduction is well-suited for this substrate as it is acid-stable.[8] It provides a direct conversion of the ketone to the alkane. An alternative, the Wolff-Kishner reduction, operates under strongly basic conditions and would be unsuitable if any base-sensitive functional groups were present.[8] Catalytic hydrogenation is another possibility, which could be advantageous for its milder conditions, though it may require specialized equipment for high-pressure hydrogen.[9]

-

Zinc Amalgam: The amalgamation of zinc with mercury increases the efficiency of the reduction, which occurs on the surface of the metal.[7]

Experimental Protocol: Clemmensen Reduction

-

Preparation of Zinc Amalgam: Zinc powder is washed with dilute HCl to activate its surface, then treated with a solution of mercury(II) chloride. The resulting zinc amalgam is washed with water and decanted.

-

Reaction Setup: A round-bottom flask is charged with the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Addition of Substrate: 4-(2,5-Difluorophenyl)-4-oxobutanoic acid (1.0 eq.) is added to the flask.

-

Reaction: The mixture is heated to a vigorous reflux with stirring for several hours. Additional portions of concentrated HCl may be added periodically to maintain the acidic conditions.

-

Workup: After cooling, the organic layer is separated. The aqueous layer is extracted with toluene.

-

Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated in vacuo to yield this compound.

Physicochemical and Safety Data

Proper handling and storage of chemical intermediates are paramount for laboratory safety and experimental success. Below is a summary of the key properties and safety information for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₂O₂ | [1] |

| Molecular Weight | 200.18 g/mol | [1] |

| CAS Number | 899350-25-5 | [1] |

| Appearance | White to off-white solid/powder | [10] |

Safety and Handling

This compound and its precursors should be handled with care in a well-ventilated area or fume hood.[11]

-

Hazard Statements: Causes severe skin burns and eye damage (H314). May cause respiratory irritation (H335).[11]

-

Precautionary Statements:

-

Do not breathe dust (P260).

-

Wash skin thoroughly after handling (P264).

-

Wear protective gloves, protective clothing, eye protection, and face protection (P280).

-

IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[12]

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. Handle and store under an inert gas.

Application in Pharmaceutical Synthesis: The Sitagliptin Case Study

The primary significance of this compound lies in its role as a key precursor in the synthesis of Sitagliptin.[1] Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] The butanoic acid derivative serves as the foundational scaffold onto which the crucial chiral amine is installed.

Specifically, this compound is a starting material for producing chiral intermediates such as (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid.[1][13] This chiral β-amino acid is a core component of the Sitagliptin molecule.[14] The synthesis of this key chiral intermediate often involves sophisticated asymmetric synthesis techniques to establish the correct stereochemistry, which is critical for the drug's efficacy.[14][15]

Conclusion

This compound stands as a testament to the power of fluorinated building blocks in modern drug discovery and development. Its straightforward yet elegant two-step synthesis, beginning with a Friedel-Crafts acylation and concluding with a Clemmensen reduction, provides reliable access to a scaffold of high pharmaceutical value. Its critical role as an intermediate in the production of the anti-diabetic drug Sitagliptin underscores its importance to the pharmaceutical industry. A thorough understanding of its synthesis, properties, and handling is essential for any scientist or researcher working in the field of medicinal chemistry and process development.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 3. nbinno.com [nbinno.com]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. 傅-克酰基化反应 [sigmaaldrich.com]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 8. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 9. "Hydrogenation of 4-methylcinnoline" by William E. Maycock [scholarsarchive.byu.edu]

- 10. minalintermediates.com [minalintermediates.com]

- 11. canbipharm.com [canbipharm.com]

- 12. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. (R)-3-((Tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid | molsyns.com [molsyns.com]

- 14. Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]

- 17. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

- 20. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem-casts.com [chem-casts.com]

- 22. spectrabase.com [spectrabase.com]

- 23. danabiosci.com [danabiosci.com]

- 24. combi-blocks.com [combi-blocks.com]

- 25. chemicalbook.com [chemicalbook.com]

- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 27. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid [mdpi.com]

- 28. 110931-77-6|4-(2,4-Difluorophenyl)-4-oxobutanoic acid|BLD Pharm [bldpharm.com]

- 29. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]

- 30. arborpharmchem.com [arborpharmchem.com]

- 31. cleanchemlab.com [cleanchemlab.com]

- 32. cnschemicals.com [cnschemicals.com]

An In-depth Technical Guide to the Discovery and History of Difluorinated Phenylalkanoic Acids

Introduction: The Strategic Role of Fluorine in Modern Drug Design

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, a strategy employed to fine-tune a compound's physicochemical and biological properties.[1] Due to its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a drug's potency, lipophilicity, metabolic stability, and pKa.[1][2] Among fluorinated motifs, the geminal difluoro (CF2) group is of particular interest. It serves as a non-hydrolyzable bioisostere for carbonyls, ethers, or sulfonyl groups, capable of modulating electronic properties and conformational preferences without significantly increasing steric bulk.[1]

This guide delves into the discovery and history of a specific, highly successful class of compounds that leverages this unique chemistry: the difluorinated phenylalkanoic acids. By examining the trajectory of their most prominent member, we can appreciate the causal logic behind their design, the evolution of their synthesis, and their enduring clinical significance, from a common analgesic to a repurposed therapy for a rare genetic disease.

The Genesis of a Superior Salicylate: The Discovery of Diflunisal

The story of the difluorinated phenylalkanoic acids begins in the 1960s with the quest for a better nonsteroidal anti-inflammatory drug (NSAID). Aspirin (acetylsalicylic acid), while revolutionary, was hampered by issues of gastrointestinal toxicity and a relatively short duration of action.[3] Researchers at Merck Sharp & Dohme embarked on an extensive research program from 1962 to 1971 with clear objectives: to develop a new salicylate with higher potency, better tolerance, and a longer plasma half-life.[3]

The initial breakthrough came from systematic structure-activity relationship (SAR) studies. Researchers identified that attaching a hydrophobic group, such as a phenyl ring, at the C-5 position of salicylic acid significantly enhanced anti-inflammatory activity.[3] This line of inquiry led to the development of flufenisal, which featured a 5-(4-fluorophenyl) group. While flufenisal was twice as potent as aspirin in humans, it offered no significant improvement in gastrointestinal tolerance.[3]

This prompted further investigation into the electronic and steric effects of substituents on the appended phenyl ring. The research team hypothesized that increasing the electron-withdrawing nature of the substituent could further enhance potency and favorably modulate the molecule's properties. This led to the synthesis and evaluation of 5-(2,4-difluorophenyl)-salicylic acid, a compound that was named Diflunisal .[3]

Pharmacological testing revealed that Diflunisal was a superior candidate. It was a more potent analgesic and anti-inflammatory agent than aspirin and, crucially, demonstrated a longer duration of action.[3] Unlike aspirin, Diflunisal lacks an O-acetyl group, meaning it cannot acetylate proteins and other macromolecules, a key difference in its biochemical mechanism that was thought to contribute to a better tolerance profile.[3] This successful culmination of a targeted drug discovery program led to Diflunisal's selection for clinical evaluation and its eventual approval by the FDA in 1982.[4]

Synthetic Evolution: Crafting the Difluorinated Core

The synthesis of Diflunisal and related structures relies on established organic chemistry principles, primarily the formation of the key biaryl bond. The following protocol outlines a representative synthetic route, illustrating the logical steps required to construct the core structure.

Experimental Protocol: Synthesis of Diflunisal

This protocol describes a common laboratory-scale synthesis, beginning with the coupling of a diazonium salt to a substituted phenol (Gomberg-Bachmann reaction).

Step 1: Diazotization of 2,4-Difluoroaniline

-

In a flask cooled to 0-5°C in an ice-salt bath, dissolve 2,4-difluoroaniline in a solution of hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite (NaNO2) in water dropwise, keeping the temperature strictly below 5°C.

-